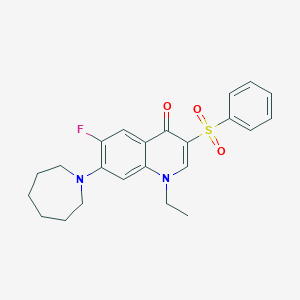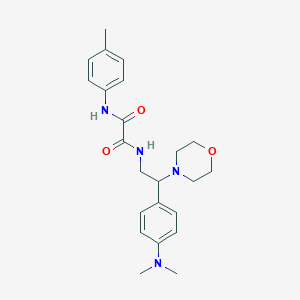
7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the azepane ring, benzenesulfonyl group, and fluoro substituent, contributes to its unique chemical properties and reactivity.
準備方法
The synthesis of 7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the fluoro substituent: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the benzenesulfonyl group: This step involves sulfonylation, typically using benzenesulfonyl chloride in the presence of a base like pyridine.
Incorporation of the azepane ring: The azepane moiety can be introduced through nucleophilic substitution reactions, where azepane reacts with an appropriate leaving group on the quinoline core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the quinoline ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.
Sulfonylation and desulfonylation: The benzenesulfonyl group can be introduced or removed under specific conditions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the design of novel materials with specific electronic or photophysical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving quinoline derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
作用機序
The mechanism of action of 7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to specific proteins, while the azepane and benzenesulfonyl groups enhance its binding affinity and specificity. The fluoro substituent may also play a role in modulating the compound’s electronic properties and reactivity.
類似化合物との比較
Similar compounds to 7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one include:
1-(azepan-1-yl)-4-chlorophthalazine: This compound features an azepane ring and a phthalazine core, differing in the substitution pattern and core structure.
2-(azepan-1-yl)-5-(morpholinosulfonyl)aniline: This compound has a morpholinosulfonyl group instead of a benzenesulfonyl group, affecting its chemical properties and reactivity.
N-[(2S)-1-(azepan-1-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]-1-(benzenesulfonyl)piperidine-4-carboxamide: This compound contains a piperidine ring and a methylsulfanyl group, providing different biological and chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
特性
IUPAC Name |
7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-2-25-16-22(30(28,29)17-10-6-5-7-11-17)23(27)18-14-19(24)21(15-20(18)25)26-12-8-3-4-9-13-26/h5-7,10-11,14-16H,2-4,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJLOPFVMYCPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)


![3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one](/img/structure/B3013207.png)
![1,3,4,5-Tetrahydrobenzo[cd]indole-3-carboxamide](/img/structure/B3013210.png)


![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3013219.png)

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)

